
Water phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Water phosphine, also known as phosphane, is a colorless, flammable, and highly toxic compound with the chemical formula PH₃. It is structurally similar to ammonia (NH₃) but is a much poorer solvent and less soluble in water. Phosphine is known for its disagreeable garlic-like odor and is formed by the action of a strong base or hot water on white phosphorus or by the reaction of water with calcium phosphide .
Synthetic Routes and Reaction Conditions:
Laboratory Method: Phosphine can be prepared by the reaction of calcium phosphide with water or dilute hydrochloric acid: [ \text{Ca}_3\text{P}_2 + 6\text{H}_2\text{O} \rightarrow 3\text{Ca}(\text{OH})_2 + 2\text{PH}_3 ] [ \text{Ca}_3\text{P}_2 + 6\text{HCl} \rightarrow 3\text{CaCl}_2 + 2\text{PH}_3 ]
Industrial Method: The action of caustic potash (potassium hydroxide) or sodium hydroxide on white phosphorus forms phosphine and potassium or sodium hypophosphite.
Types of Reactions:
Oxidation: Phosphine reacts with oxygen to form phosphoric acid: [ 2\text{PH}_3 + 4\text{O}_2 \rightarrow 2\text{H}_3\text{PO}_4 ]
Hydrolysis: Phosphine reacts with water under high pressure and temperature to produce phosphoric acid and hydrogen: [ \text{PH}_3 + 4\text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_4 + 4\text{H}_2 ]
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine.
Reducing Agents: Lithium aluminum hydride.
Major Products:
- Phosphoric Acid (H₃PO₄)
- Hydrogen (H₂)
Wissenschaftliche Forschungsanwendungen
Water phosphine has a wide range of applications in various fields:
- Chemistry: Used as a ligand in coordination chemistry and as a reducing agent.
- Biology: Employed in the synthesis of biologically active phosphine derivatives.
- Medicine: Investigated for its potential use in photodynamic therapy and bioimaging due to its ability to form water-soluble complexes .
- Industry: Utilized in the semiconductor industry for doping silicon wafers and in the production of flame retardants .
Wirkmechanismus
Phosphine primarily acts as a redox toxin, causing cell damage by inducing oxidative stress and mitochondrial dysfunction. It disrupts metabolism and oxidative phosphorylation, leading to cell hypoxia and circulatory failure . The mitochondrial dihydrolipoamide dehydrogenase complex is a key molecular target involved in phosphine’s toxic effects .
Vergleich Mit ähnlichen Verbindungen
Phosphine is structurally similar to ammonia (NH₃) but differs significantly in its chemical properties. Unlike ammonia, phosphine is a much poorer solvent and less soluble in water. Other similar compounds include:
- Arsine (AsH₃): Similar in structure but contains arsenic instead of phosphorus.
- Stibine (SbH₃): Contains antimony and is less commonly encountered.
- Bismuthine (BiH₃): Contains bismuth and is even less stable than phosphine .
Phosphine’s unique properties, such as its high toxicity and flammability, distinguish it from these related compounds.
Eigenschaften
CAS-Nummer |
502454-97-9 |
|---|---|
Molekularformel |
H5OP |
Molekulargewicht |
52.013 g/mol |
IUPAC-Name |
phosphane;hydrate |
InChI |
InChI=1S/H2O.H3P/h1H2;1H3 |
InChI-Schlüssel |
DJFBJKSMACBYBD-UHFFFAOYSA-N |
Kanonische SMILES |
O.P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(2,6-difluorophenyl)methyl]propanedioate](/img/structure/B14231392.png)
![3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B14231395.png)
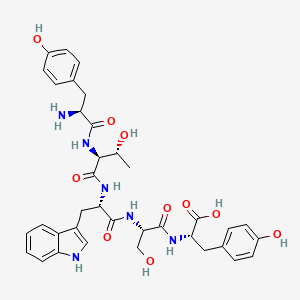
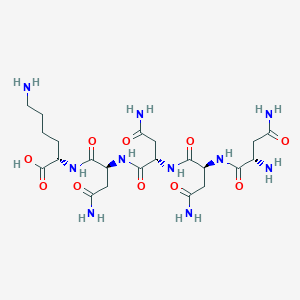

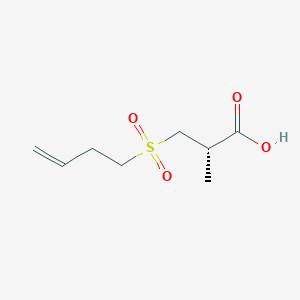
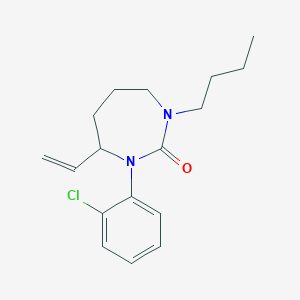
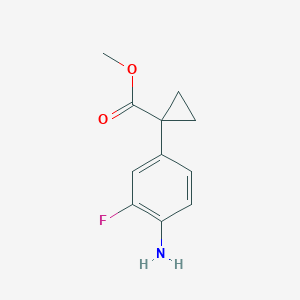
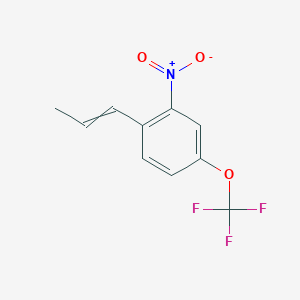
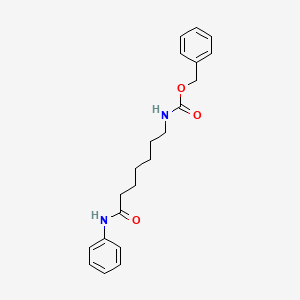
![11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione](/img/structure/B14231458.png)
![{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid](/img/structure/B14231467.png)
![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)

